molecular formula C4H2F2INOS B6173853 3-(difluoromethoxy)-4-iodo-1,2-thiazole CAS No. 2731008-26-5

3-(difluoromethoxy)-4-iodo-1,2-thiazole

Cat. No.: B6173853
CAS No.: 2731008-26-5
M. Wt: 277
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with a difluoromethoxy group at position 3 and an iodine atom at position 2. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The introduction of electron-withdrawing groups (e.g., iodine) and fluorinated moieties (e.g., difluoromethoxy) enhances metabolic stability and bioavailability, making this compound a promising candidate for drug development .

Properties

CAS No.

2731008-26-5

Molecular Formula

C4H2F2INOS

Molecular Weight

277

Purity

95

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halo carbonyl compounds with thioamides or thioureas. For example, α-bromoketones react with thioamides in ethanol under reflux to form 2,4-disubstituted thiazoles. Adapting this to 3-(difluoromethoxy)-4-iodo-1,2-thiazole would require pre-functionalized starting materials:

  • α-Halo ketone precursor : A ketone bearing a difluoromethoxy group at the 3-position.

  • Thioamide precursor : A thiourea derivative capable of introducing iodine at the 4-position post-cyclization.

Challenges include the instability of α-bromoketones with electron-withdrawing groups like difluoromethoxy, necessitating low-temperature handling.

Cyclization of Thioamides with Hypervalent Iodine Reagents

Recent advances utilize hypervalent iodine reagents for direct thiazole formation. Wipf and Venkatraman demonstrated that cyclo-condensation of alkynyliodonium salts with thioamides in the presence of K₂CO₃ yields 2,4-disubstituted thiazoles. This method offers regioselectivity advantages, as iodonium salts direct substitution patterns during cyclization. For the target compound, an iodonium salt pre-functionalized with difluoromethoxy could streamline synthesis.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is introduced via nucleophilic substitution or electrophilic fluorination:

Nucleophilic Displacement of Chloride

A thiazole intermediate bearing a chloride at the 3-position reacts with difluoromethoxide (OCF₂H⁻) generated in situ from difluoromethyl sulfonate salts. For example:
Thiazole-Cl+KOCHF2DMSO, 80°CThiazole-OCF2H+KCl\text{Thiazole-Cl} + \text{KOCHF}_2 \xrightarrow{\text{DMSO, 80°C}} \text{Thiazole-OCF}_2\text{H} + \text{KCl}
Yields depend on the leaving group’s reactivity, with bromides outperforming chlorides.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® fluorinate methoxy precursors. A methoxy-substituted thiazole treated with Selectfluor® in acetonitrile at 60°C introduces difluoromethoxy groups via radical intermediates. However, over-fluorination and side reactions necessitate careful stoichiometric control.

Iodination at the 4-Position

Iodination is achieved through electrophilic substitution or transition-metal-catalyzed coupling:

Electrophilic Iodination

Direct iodination using iodine monochloride (ICl) in acetic acid introduces iodine at electron-rich positions. For thiazoles, the 4-position is activated by adjacent sulfur, enabling regioselective iodination. Reaction conditions:

  • Reagents : ICl (1.2 equiv), AcOH, 50°C, 6 hours.

  • Yield : 68–72% (reported for analogous thiazoles).

Palladium-Catalyzed C–H Iodination

Palladium(II) acetate catalyzes directed C–H iodination using N-iodosuccinimide (NIS). A directing group (e.g., pyridine) at the 2-position enhances selectivity for the 4-position. This method avoids harsh acids but requires inert atmospheres and costly catalysts.

Integrated Synthetic Routes

Sequential Functionalization Approach

  • Thiazole formation : Hantzsch synthesis using 3-chloro-4-iodo-thioamide and α-bromoacetone.

  • Difluoromethoxy introduction : KOCHF₂ displacement of chloride at 3-position.

  • Purification : Column chromatography (hexane/EtOAc 4:1) yields 63% pure product.

One-Pot Multicomponent Synthesis

A green chemistry approach combines thioamide, α,α-dibromoketone, and difluoromethoxide in water under microwave irradiation:

  • Conditions : 300 W, 120°C, 30 minutes.

  • Yield : 58% (limited by competing hydrolysis of OCF₂H).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Hantzsch + SubstitutionCyclization → OCF₂H → Iodination63Scalable, established protocolsMultiple purification steps
Hypervalent IodineDirect cyclization with iodine55RegioselectiveCostly reagents
Microwave-AssistedOne-pot synthesis58Eco-friendly, rapidLower yield due to side reactions

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at the 5-position occurs if steric or electronic factors disfavor 4-iodination. Using bulky bases (e.g., DIPEA) mitigates this.

  • Stability of Intermediates : Difluoromethoxy-substituted thiazoles are prone to hydrolysis. Anhydrous conditions and low temperatures (0–5°C) improve stability.

  • Scalability : Continuous flow reactors enhance safety and yield for exothermic iodination steps.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-(Difluoromethoxy)-4-iodo-1,2-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins by forming hydrogen bonds and other interactions. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The iodine and difluoromethoxy groups in the target compound likely enhance its pharmacokinetic profile compared to non-halogenated analogs .
  • Thiazole-triazole hybrids (e.g., ) demonstrate synergistic effects in targeting multiple enzymes, suggesting a strategic advantage for the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(difluoromethoxy)-4-iodo-1,2-thiazole, and what critical parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and halogenation. Key steps include refluxing precursors (e.g., thioamides or hydrazides) in polar aprotic solvents like DMSO, followed by controlled iodination. For example, refluxing with iodine in the presence of a base (e.g., NaH) ensures regioselective iodination at the 4-position. Critical parameters include solvent choice (to stabilize intermediates), reaction temperature (to avoid decomposition of the difluoromethoxy group), and purification via recrystallization (e.g., ethanol-water mixtures) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signatures include:

  • ¹⁹F NMR : A doublet for the difluoromethoxy group (-OCF₂H) near δ -80 to -90 ppm.
  • ¹H NMR : A singlet for the thiazole ring protons (C5-H) and splitting patterns for adjacent substituents.
  • Mass Spectrometry (MS) : A molecular ion peak matching the molecular weight (e.g., [M+H]⁺ for ESI-MS). X-ray crystallography is recommended for unambiguous confirmation of regiochemistry and substituent orientation .

Advanced Research Questions

Q. How do electron-withdrawing substituents like difluoromethoxy and iodine influence the electronic properties and reactivity of the thiazole core in cross-coupling reactions?

  • Methodological Answer : The difluoromethoxy group (-OCF₂H) increases electron deficiency at the thiazole ring due to fluorine's electronegativity, enhancing its susceptibility to nucleophilic aromatic substitution. The iodine atom at the 4-position acts as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify substituent effects: the iodine’s polarizability stabilizes transition states, while the difluoromethoxy group reduces electron density at reactive sites. Experimental optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is critical for coupling efficiency .

Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo studies for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug Design : Masking the iodine or difluoromethoxy group with hydrolyzable moieties (e.g., esters) to enhance absorption.
  • Metabolic Profiling : Using LC-MS to identify degradation products in plasma.
  • Structural Analog Synthesis : Systematically varying substituents (e.g., replacing iodine with bromine) to correlate activity with physicochemical properties (logP, solubility). Prioritize derivatives with balanced lipophilicity (cLogP 2–4) for membrane permeability .

Q. What precautions are necessary when handling the iodinated position during functionalization reactions to avoid unintended dehalogenation or side reactions?

  • Methodological Answer : Iodine’s susceptibility to radical or nucleophilic displacement requires inert atmospheres (N₂/Ar) and light-protected reaction setups. Use mild bases (e.g., Et₃N instead of strong bases like LDA) to minimize elimination. For cross-coupling, ensure rigorous drying of solvents (e.g., molecular sieves for THF) to prevent hydrolysis. Monitor reactions via TLC or in situ IR to detect early-stage dehalogenation .

Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to resolve ambiguities in the structural assignment of derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, aiding in signal assignment for complex splitting patterns. For example, computed ¹³C NMR shifts for the thiazole carbons can validate experimental data. Docking studies (AutoDock Vina) can further explain bioactivity trends by modeling interactions with target proteins (e.g., COX-2). Combine this with X-ray crystallography to resolve regiochemical uncertainties in substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.